molecular formula C9H5ClF6O B2896056 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene CAS No. 2010-63-1

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene

Cat. No.: B2896056
CAS No.: 2010-63-1
M. Wt: 278.58
InChI Key: BDVVJTPJVCAQGG-UHFFFAOYSA-N
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Description

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is an organic compound with the molecular formula C₉H₅ClF₆O and a molecular weight of 278.579 g/mol This compound is characterized by the presence of a chloro group, a hydroxy group, and a hexafluoroisopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene typically involves the reaction of chlorobenzene with hexafluoroacetone in the presence of a catalyst such as aluminum trichloride . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to achieve efficient and cost-effective production. The reaction is carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, ketones, aldehydes, and reduced hydroxy compounds.

Scientific Research Applications

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce chloro and hydroxy groups into aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-(2-hydroxyisopropyl)benzene: Lacks the hexafluoro groups, resulting in different chemical properties.

    4-Chloro-(2-hydroxytrifluoromethyl)benzene: Contains fewer fluorine atoms, affecting its reactivity and stability.

    4-Chloro-(2-hydroxyethyl)benzene: Has an ethyl group instead of a hexafluoroisopropyl group, leading to different applications.

Uniqueness

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical properties such as increased stability, reactivity, and potential for diverse applications in research and industry.

Biological Activity

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene, also known as HFAB (hexafluoroisopropyl aromatic compound), is a fluorinated organic compound with potential biological applications. Its unique structure, characterized by a chloro substituent and a hydroxyl group attached to a hexafluoroisopropyl moiety, suggests interesting interactions with biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8ClF6O\text{C}_12\text{H}_8\text{ClF}_6\text{O}

This compound features a benzene ring substituted with a chlorine atom and a hydroxy group, along with a hexafluoroisopropyl group, which enhances its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling pathways.
  • Radical Formation : Studies indicate that this compound can generate radical species that may contribute to its biological effects, including oxidative stress responses in cells .

Biological Activity Overview

Research findings suggest the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : In vitro experiments have shown that the compound can induce cytotoxicity in cancer cell lines, suggesting potential anti-cancer properties .
  • Plant Growth Regulation : Investigations into the effects on plant systems reveal that this compound may influence growth patterns and resistance to pathogens .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    In a cytotoxicity assay involving various human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in dose-dependent cell death. The IC50 values were determined to be in the low micromolar range, highlighting its potency.
  • Plant Interaction Study :
    A field study assessed the effects of foliar application of this compound on tomato plants. Treated plants exhibited enhanced resistance to Pseudomonas syringae, suggesting its role as a plant growth regulator.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduces cell death in cancer lines
Plant Growth RegulationEnhances resistance to pathogens

Properties

IUPAC Name

2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVJTPJVCAQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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